Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines, including ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as the cyano and ester groups, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of imidazo[1,2-a]pyridines include transition metal catalysts, oxidizing agents, and reducing agents . Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, imidazo[1,2-a]pyridines are recognized for their potential as drug candidates due to their biological activity . These compounds are also used in material science for their structural properties .
Mechanism of Action
The mechanism of action of ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives such as ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate . While these compounds share a common core structure, their unique functional groups confer different chemical and biological properties. The presence of the cyano group in this compound, for example, may enhance its reactivity and potential biological activity compared to its methyl-substituted counterpart .
Properties
Molecular Formula |
C12H11N3O2 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H11N3O2/c1-3-17-12(16)10-7-15-5-4-8(2)9(6-13)11(15)14-10/h4-5,7H,3H2,1-2H3 |
InChI Key |
LURZVSPBFLZOER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=C(C2=N1)C#N)C |
Origin of Product |
United States |
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